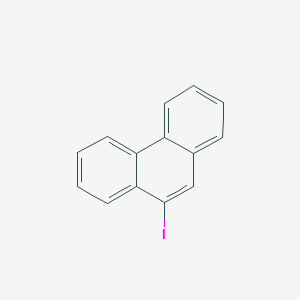

9-Iodophenanthrene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 89105. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

9-iodophenanthrene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9I/c15-14-9-10-5-1-2-6-11(10)12-7-3-4-8-13(12)14/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBFIPOTVFMLMFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C3=CC=CC=C23)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30293387 | |

| Record name | 9-Iodophenanthrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30293387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17024-12-3 | |

| Record name | 17024-12-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89105 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9-Iodophenanthrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30293387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9-Iodophenanthrene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 9-Iodophenanthrene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties of 9-Iodophenanthrene, a halogenated polycyclic aromatic hydrocarbon. The information compiled herein is intended to support research and development activities by providing key data on its physical and spectral characteristics, synthesis, and reactivity.

Core Chemical and Physical Properties

This compound is a solid, aromatic compound with the molecular formula C₁₄H₉I.[1][2] Its structure consists of a phenanthrene backbone with an iodine atom substituted at the 9-position. This substitution significantly influences its chemical reactivity, making it a valuable intermediate in organic synthesis.

| Property | Value | Source(s) |

| Molecular Formula | C₁₄H₉I | [1][2] |

| Molecular Weight | 304.13 g/mol | [1][3] |

| CAS Number | 17024-12-3 | [1][3] |

| Appearance | Colorless to yellow solid | [4] |

| Melting Point | 91-93 °C | [3] |

| Boiling Point | Not readily available | |

| XLogP3-AA | 5.1 | [1] |

Spectroscopic Data

Detailed experimental spectral data for this compound, including specific chemical shifts and coupling constants, are not widely available in publicly accessible databases. However, the existence of ¹H and ¹³C NMR spectra is confirmed by sources such as PubChem and commercial suppliers.[1] For research purposes, it is recommended to acquire and interpret spectral data on a case-by-case basis.

General Expectations for NMR Spectra:

-

¹H NMR: The spectrum is expected to show a complex multiplet pattern in the aromatic region (typically δ 7.0-9.0 ppm). The protons closest to the iodine atom and in the sterically hindered bay region will exhibit distinct chemical shifts.

-

¹³C NMR: The spectrum will display 14 distinct signals for the 14 carbon atoms, unless there is accidental equivalence. The carbon atom bonded to the iodine (C-9) is expected to have a chemical shift significantly different from the other carbons due to the heavy atom effect of iodine.

Solubility Profile

Quantitative solubility data for this compound is not extensively reported. However, based on the properties of the parent compound, phenanthrene, and other related polycyclic aromatic hydrocarbons, a qualitative solubility profile can be inferred.[5][6][7]

| Solvent | Expected Solubility | Rationale/Supporting Data |

| Non-polar Aromatic Solvents (e.g., Toluene, Benzene) | Soluble | Phenanthrene is highly soluble in these solvents (e.g., 1g in 2.4 mL of toluene).[7] |

| Chlorinated Solvents (e.g., Dichloromethane, Chloroform) | Soluble | Phenanthrene-d10 is reported to be soluble in dichloromethane and chloroform.[5] |

| Ethers (e.g., Diethyl ether, Tetrahydrofuran) | Soluble | Phenanthrene is soluble in diethyl ether (1g in 3.3 mL).[7] |

| Polar Aprotic Solvents (e.g., DMSO, DMF) | Soluble | Phenanthrene is soluble in DMSO and DMF (approx. 30 mg/mL).[6] |

| Alcohols (e.g., Ethanol, Methanol) | Sparingly Soluble | Phenanthrene has limited solubility in ethanol (1g in 60 mL of cold ethanol).[7] |

| Water | Insoluble | Polycyclic aromatic hydrocarbons are generally insoluble in water.[7] |

Synthesis and Reactivity

This compound is a key intermediate for the synthesis of more complex phenanthrene derivatives. Its reactivity is dominated by the carbon-iodine bond, which readily participates in various cross-coupling reactions.

Synthesis of this compound

Experimental Protocol: Direct Iodination of Phenanthrene

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and protected from light, dissolve phenanthrene (1.0 eq.) in a suitable solvent such as glacial acetic acid or dichloromethane.

-

Reagent Addition: Add molecular iodine (I₂, 1.0-1.2 eq.) to the solution.

-

Initiation/Oxidation: Add a suitable oxidizing agent portion-wise. Common oxidants for this purpose include nitric acid, hydrogen peroxide, or a combination of an iodide salt with an oxidant like Oxone®.[9][10] The reaction may require heating to proceed at a reasonable rate.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup: Upon completion, cool the reaction mixture and pour it into an aqueous solution of a reducing agent (e.g., sodium thiosulfate) to quench any unreacted iodine.

-

Extraction: Extract the product into an organic solvent such as dichloromethane or ethyl acetate.

-

Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate or magnesium sulfate, and concentrate it under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Caption: A general workflow for the synthesis of this compound.

Reactivity and Common Experimental Protocols

The C-I bond in this compound is a versatile functional group for carbon-carbon bond formation, most notably in palladium-catalyzed cross-coupling reactions such as the Suzuki and Sonogashira reactions.

The Suzuki coupling enables the formation of a C-C bond between this compound and an organoboron compound, typically a boronic acid.[11][12][13]

Experimental Protocol: Suzuki Coupling of this compound with Phenylboronic Acid

-

Reaction Setup: To a Schlenk flask, add this compound (1.0 eq.), phenylboronic acid (1.2 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq.).

-

Solvent Addition: Add a degassed solvent system, such as a mixture of toluene and water or dioxane and water.

-

Reaction Conditions: Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at a temperature typically ranging from 80 to 110 °C.

-

Reaction Monitoring: Monitor the reaction progress by TLC or GC-MS.

-

Workup: After completion, cool the reaction mixture and add water. Extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Caption: A general workflow for the Suzuki coupling of this compound.

The Sonogashira coupling facilitates the formation of a C-C bond between this compound and a terminal alkyne.[14][15][16][17]

Experimental Protocol: Sonogashira Coupling of this compound with Phenylacetylene

-

Reaction Setup: In a Schlenk flask under an inert atmosphere, combine this compound (1.0 eq.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 1-3 mol%).

-

Solvent and Reagent Addition: Add a degassed solvent (e.g., THF or DMF) followed by a degassed amine base (e.g., triethylamine or diisopropylamine). Finally, add the terminal alkyne, such as phenylacetylene (1.1-1.5 eq.).

-

Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating.

-

Reaction Monitoring: Monitor the reaction progress by TLC or GC-MS.

-

Workup: Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove the catalyst residues.

-

Purification: Wash the filtrate with saturated aqueous ammonium chloride and brine. Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure. Purify the crude product by column chromatography.

References

- 1. This compound | C14H9I | CID 259286 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Iodination of phenols, phenol ethers, anilines, and aniline-related compounds: Aromatic compound iodination reactions (2): Discussion series on bromination/iodination reactions 16 – Chemia [chemia.manac-inc.co.jp]

- 3. researchgate.net [researchgate.net]

- 4. Phenanthrene - Wikipedia [en.wikipedia.org]

- 5. benchchem.com [benchchem.com]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. Phenanthrene | C14H10 | CID 995 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Hydrocarbon iodination: Aromatic compound iodination overview and reactions: Aromatic compound iodination reactions (1): Discussion series on bromination/iodination reactions 15 – Chemia [chemia.manac-inc.co.jp]

- 9. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]

- 10. Iodoarenes synthesis by iodination or substitution [organic-chemistry.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

9-Iodophenanthrene synthesis from phenanthrene

An In-depth Technical Guide to the Synthesis of 9-Iodophenanthrene from Phenanthrene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for the preparation of this compound from phenanthrene. The document details several methodologies, including direct iodination and multi-step syntheses via intermediates such as 9-bromophenanthrene, 9-phenanthreneboronic acid, and 9-aminophenanthrene. Each method is presented with detailed experimental protocols, and all quantitative data is summarized in structured tables for clear comparison. Visual diagrams generated using Graphviz are included to illustrate the reaction pathways and experimental workflows.

Introduction

This compound is a valuable polycyclic aromatic hydrocarbon (PAH) derivative utilized in organic synthesis, materials science, and medicinal chemistry. Its iodine substituent serves as a versatile handle for various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, enabling the construction of more complex molecular architectures. This guide explores the most common and effective methods for its synthesis from the readily available starting material, phenanthrene. The routes discussed include:

-

Route 1: Halogen Exchange from 9-Bromophenanthrene: A reliable two-step synthesis involving the bromination of phenanthrene followed by a Finkelstein-type or metal-halogen exchange reaction.

-

Route 2: Direct Iodination of Phenanthrene: A one-step approach that is atom-economical but can be challenging in terms of regioselectivity and reactivity.

-

Route 3: Iodination of 9-Phenanthreneboronic Acid: A multi-step synthesis that proceeds through a boronic acid intermediate, offering a different pathway for the introduction of the iodo group.

-

Route 4: Sandmeyer Reaction of 9-Aminophenanthrene: A classical approach for the synthesis of aryl iodides from an amino precursor, which itself is synthesized from phenanthrene.

Each of these routes offers distinct advantages and disadvantages in terms of yield, scalability, and the availability of reagents. The following sections provide detailed protocols and quantitative data to aid researchers in selecting the most suitable method for their specific needs.

Route 1: Synthesis via 9-Bromophenanthrene

This is often the most practical and high-yielding laboratory-scale synthesis of this compound. It is a two-step process starting from phenanthrene.

Step 1: Synthesis of 9-Bromophenanthrene

The first step is the electrophilic bromination of phenanthrene. The 9-position is the most reactive site for electrophilic attack.

Experimental Protocol:

A detailed procedure for the bromination of phenanthrene is provided by Organic Syntheses. The following is an adaptation of that protocol:

-

Dissolution: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, dissolve phenanthrene (1 eq.) in a suitable solvent such as carbon tetrachloride (CCl4) or chloroform (CHCl3).

-

Bromination: Heat the solution to reflux. Slowly add a solution of bromine (1 eq.) in the same solvent from the dropping funnel over a period of 2-3 hours. The reaction is accompanied by the evolution of hydrogen bromide (HBr) gas, which should be vented to a fume hood or neutralized in a trap.

-

Reaction Completion: After the addition is complete, continue to reflux the mixture for an additional 2 hours to ensure the reaction goes to completion and to expel the remaining HBr.

-

Work-up: Cool the reaction mixture to room temperature. The solvent can be removed under reduced pressure. The crude 9-bromophenanthrene can be purified by distillation under reduced pressure or by recrystallization from a suitable solvent like ethanol.

Quantitative Data for Synthesis of 9-Bromophenanthrene:

| Parameter | Value | Reference |

| Starting Material | Phenanthrene | Organic Syntheses |

| Reagent | Bromine | Organic Syntheses |

| Solvent | Carbon Tetrachloride | Organic Syntheses |

| Reaction Temperature | Reflux | Organic Syntheses |

| Reaction Time | 5 hours | Organic Syntheses |

| Yield | >90% (crude) | Organic Syntheses |

| Melting Point | 60-64 °C | Sigma-Aldrich |

Step 2: Synthesis of this compound from 9-Bromophenanthrene

The conversion of 9-bromophenanthrene to this compound is typically achieved through a lithium-halogen exchange followed by quenching with iodine.

Experimental Protocol:

-

Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 9-bromophenanthrene (1 eq.) in anhydrous tetrahydrofuran (THF).

-

Lithium-Halogen Exchange: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add a solution of n-butyllithium (n-BuLi) in hexanes (1.2 eq.) dropwise. Stir the mixture at -78 °C for 15-30 minutes. The formation of the 9-phenanthrenyllithium intermediate may be observed by a color change.

-

Iodination: In a separate flask, dissolve iodine (I2) (1.5 eq.) in anhydrous THF. Add this iodine solution to the reaction mixture at -78 °C.

-

Warming and Quenching: Allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Work-up: Quench the reaction by the addition of a saturated aqueous solution of sodium thiosulfate (Na2S2O3) to reduce excess iodine. Extract the product with an organic solvent such as diethyl ether or ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure.

-

Purification: The crude this compound can be purified by column chromatography on silica gel or by recrystallization.

Quantitative Data for Synthesis of this compound from 9-Bromophenanthrene:

| Parameter | Value |

| Starting Material | 9-Bromophenanthrene |

| Reagents | n-Butyllithium, Iodine |

| Solvent | Anhydrous THF |

| Reaction Temperature | -78 °C to Room Temperature |

| Reaction Time | Overnight |

| Yield | High (typically >80%) |

| Melting Point | 91-93 °C |

Reaction Workflow for Route 1:

Caption: Synthesis of this compound via 9-Bromophenanthrene.

Route 2: Direct Iodination of Phenanthrene

Direct iodination of phenanthrene is an attractive one-step method, but it is often less efficient and selective than the multi-step routes. The low electrophilicity of iodine requires the use of an oxidizing agent or a more reactive iodine source.

Experimental Protocol (General):

-

Setup: In a round-bottom flask, dissolve phenanthrene (1 eq.) in a suitable solvent such as acetic acid or dichloromethane.

-

Reagent Addition: Add molecular iodine (I2) (1-1.5 eq.) and an oxidizing agent. Common oxidizing agents include nitric acid (HNO3), hydrogen peroxide (H2O2), or periodic acid (HIO4). Alternatively, a more reactive iodinating agent like N-iodosuccinimide (NIS) in the presence of an acid catalyst (e.g., trifluoroacetic acid) can be used.

-

Reaction: Stir the mixture at room temperature or with gentle heating. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, pour the mixture into water and quench any excess iodine with a saturated aqueous solution of sodium thiosulfate. Extract the product with an organic solvent, wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: The crude product often contains a mixture of unreacted starting material and potentially other iodinated isomers. Purification by column chromatography is typically required.

Quantitative Data for Direct Iodination of Phenanthrene:

| Parameter | Value | Reference |

| Reagents | I2 and an oxidizing agent (e.g., HNO3) or NIS/TFA | [1] |

| Solvent | Acetic Acid or Dichloromethane | [2] |

| Reaction Temperature | Room Temperature to mild heating | [2] |

| Yield | Variable, often moderate to low | [3] |

Reaction Pathway for Route 2:

Caption: Direct Iodination of Phenanthrene.

Route 3: Synthesis via 9-Phenanthreneboronic Acid

This route involves the conversion of phenanthrene to 9-bromophenanthrene, followed by the formation of 9-phenanthreneboronic acid, and finally iodination.

Step 1 & 2: Synthesis of 9-Phenanthreneboronic Acid

This intermediate is synthesized from 9-bromophenanthrene, which is obtained from phenanthrene as described in Route 1.

Experimental Protocol for 9-Phenanthreneboronic Acid:

-

Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere, dissolve 9-bromophenanthrene (1 eq.) in anhydrous THF.

-

Lithiation: Cool the solution to -78 °C. Slowly add n-butyllithium (1.2 eq.) dropwise and stir for 30 minutes.

-

Borylation: Add triisopropyl borate (1.5 eq.) to the solution at -78 °C.

-

Warming and Hydrolysis: Allow the reaction mixture to warm to room temperature and stir for several hours or overnight. Then, acidify the mixture with aqueous HCl (e.g., 2 M) and stir for another hour.

-

Work-up and Purification: Extract the product with an organic solvent like diethyl ether. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 9-phenanthreneboronic acid, which can be used in the next step without further purification or can be recrystallized.

Step 3: Iodination of 9-Phenanthreneboronic Acid

Arylboronic acids can be converted to aryl iodides in a reaction known as ipso-iodination.

Experimental Protocol (General):

-

Setup: In a round-bottom flask, dissolve 9-phenanthreneboronic acid (1 eq.) in a suitable solvent such as methanol or a mixture of THF and water.

-

Reagent Addition: Add a source of iodine such as N-iodosuccinimide (NIS) or molecular iodine in the presence of a base like sodium iodide (NaI) or a copper catalyst.

-

Reaction: Stir the mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).

-

Work-up and Purification: Perform an aqueous work-up, extract the product with an organic solvent, and purify by column chromatography or recrystallization.

Quantitative Data for Iodination of 9-Phenanthreneboronic Acid:

| Parameter | Value |

| Starting Material | 9-Phenanthreneboronic Acid |

| Reagents | NIS or I2/Base |

| Solvent | Methanol or THF/Water |

| Reaction Temperature | Room Temperature to mild heating |

| Yield | Good to excellent |

Reaction Workflow for Route 3:

Caption: Synthesis of this compound via 9-Phenanthreneboronic Acid.

Route 4: Synthesis via Sandmeyer Reaction

This classical route involves the nitration of phenanthrene, reduction of the nitro group to an amine, diazotization, and subsequent displacement of the diazonium group with iodide.

Step 1: Synthesis of 9-Nitrophenanthrene

Phenanthrene can be nitrated at the 9-position using standard nitrating agents.[4]

Experimental Protocol:

-

Setup: Dissolve phenanthrene in a solvent like acetic acid.

-

Nitration: Add a nitrating agent, such as nitric acid, while maintaining a controlled temperature.[4]

-

Work-up and Purification: Pour the reaction mixture into water to precipitate the product. The crude 9-nitrophenanthrene can be collected by filtration and recrystallized.

Step 2: Reduction to 9-Aminophenanthrene

The nitro group is then reduced to an amine.

Experimental Protocol:

-

Setup: Suspend 9-nitrophenanthrene in a suitable solvent.

-

Reduction: Use a reducing agent such as tin(II) chloride (SnCl2) in the presence of concentrated HCl, or catalytic hydrogenation (e.g., H2, Pd/C).

-

Work-up and Purification: Neutralize the reaction mixture and extract the product. Purify by recrystallization or chromatography.

Step 3: Sandmeyer Reaction

The final step is the conversion of the amino group to an iodo group.

Experimental Protocol:

-

Diazotization: Dissolve 9-aminophenanthrene in an acidic aqueous solution (e.g., H2SO4 or HCl) and cool to 0-5 °C. Add a solution of sodium nitrite (NaNO2) dropwise to form the diazonium salt.

-

Iodide Displacement: Add a solution of potassium iodide (KI) to the diazonium salt solution. The diazonium group is displaced by iodide, and nitrogen gas is evolved.

-

Work-up and Purification: Allow the reaction to warm to room temperature. Extract the product with an organic solvent and purify by standard methods.

Reaction Workflow for Route 4:

Caption: Synthesis of this compound via the Sandmeyer Reaction.

Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed by spectroscopic methods.

Spectroscopic Data:

| Technique | Expected Data | Reference |

| ¹H NMR | Aromatic protons in the range of 7.5-8.5 ppm. The specific chemical shifts and coupling patterns will be characteristic of the 9-substituted phenanthrene skeleton. | PubChem CID: 259286 |

| ¹³C NMR | Aromatic carbons in the range of 120-140 ppm. The carbon bearing the iodine (C-9) will be shifted upfield due to the heavy atom effect. | [2] |

| Mass Spec. | Molecular Ion Peak (M+) at m/z = 304.12. | PubChem CID: 259286 |

| IR | Characteristic peaks for C-H stretching of aromatic rings (~3050 cm⁻¹) and C=C stretching in the aromatic region (1400-1600 cm⁻¹). | [2] |

Conclusion

The synthesis of this compound from phenanthrene can be accomplished through several synthetic routes. The two-step synthesis via 9-bromophenanthrene is a highly reliable and high-yielding method suitable for most laboratory applications. Direct iodination offers a more atom-economical approach but may suffer from lower yields and selectivity. The routes involving boronic acid and Sandmeyer reaction intermediates provide alternative strategies that may be advantageous in specific contexts, such as in the synthesis of analog libraries where diverse functionalities are introduced from a common intermediate. The choice of the optimal synthetic route will depend on factors such as the desired scale of the reaction, the availability of reagents and equipment, and the required purity of the final product.

References

An In-depth Technical Guide to the Molecular Structure and Conformation of 9-Iodophenanthrene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure and conformational properties of 9-Iodophenanthrene. Due to the limited availability of direct experimental crystallographic data for this specific compound, this document leverages theoretical data from computational modeling and spectroscopic information to elucidate its structural characteristics.

Molecular Structure

This compound is a polycyclic aromatic hydrocarbon (PAH) derivative with the chemical formula C₁₄H₉I.[1] The structure consists of a phenanthrene core, a tricyclic aromatic system, with an iodine atom substituted at the 9-position.

Predicted Molecular Geometry

In the absence of experimental single-crystal X-ray diffraction data, the molecular geometry of this compound has been predicted using computational density functional theory (DFT) calculations. The following tables summarize the key predicted bond lengths, bond angles, and dihedral angles.

Table 1: Predicted Bond Lengths for this compound

| Bond | Predicted Length (Å) |

| C9 - I | 2.10 |

| C8a - C9 | 1.42 |

| C9 - C9a | 1.42 |

| C4b - C9a | 1.43 |

| C10 - C10a | 1.42 |

| C4a - C4b | 1.42 |

| C10a - C4a | 1.43 |

| C1 - C2 | 1.37 |

| C2 - C3 | 1.41 |

| C3 - C4 | 1.37 |

| C4 - C4a | 1.42 |

| C5 - C6 | 1.37 |

| C6 - C7 | 1.41 |

| C7 - C8 | 1.37 |

| C8 - C8a | 1.42 |

| C-H (avg) | 1.09 |

Table 2: Predicted Bond Angles for this compound

| Atoms | Predicted Angle (°) |

| I - C9 - C8a | 119.5 |

| I - C9 - C9a | 119.5 |

| C8a - C9 - C9a | 121.0 |

| C9 - C9a - C4b | 119.8 |

| C9a - C4b - C4a | 119.7 |

| C4b - C4a - C10a | 119.7 |

| C4a - C10a - C10 | 119.8 |

| C1 - C2 - C3 | 120.5 |

| C5 - C6 - C7 | 120.5 |

Note: The data presented in Tables 1 and 2 are derived from computational modeling and should be considered theoretical predictions. Experimental verification is required for confirmation.

Conformation

The phenanthrene ring system is largely planar. Due to the presence of the bulky iodine atom at the 9-position, slight deviations from planarity in the phenanthrene backbone may occur to minimize steric strain.

Dihedral Angles and Ring Puckering

Computational analyses suggest that the phenanthrene core of this compound is nearly planar. The dihedral angles within the aromatic rings are all close to 0° or 180°, which is characteristic of sp²-hybridized carbon systems. The key dihedral angle to consider for conformational flexibility is that involving the iodine substituent.

Table 3: Predicted Key Dihedral Angles for this compound

| Atoms | Predicted Dihedral Angle (°) |

| I - C9 - C9a - C4b | 179.8 |

| I - C9 - C8a - C8 | -179.7 |

| C8 - C8a - C9a - C10 | 0.2 |

| C1 - C4a - C4b - C5 | 0.1 |

The planarity of the phenanthrene system is a dominant feature, and significant conformational isomers are not expected at room temperature. The primary conformational aspect is the orientation of the C-I bond with respect to the plane of the aromatic rings, which is predicted to lie almost perfectly within that plane.

Experimental Protocols

Synthesis of this compound

A plausible method for the synthesis of this compound is the direct iodination of phenanthrene using an electrophilic iodine source. The following is a representative protocol.[2][3][4]

Materials:

-

Phenanthrene

-

Iodine (I₂)

-

Periodic acid (H₅IO₆) or another suitable oxidizing agent

-

Sulfuric acid (concentrated)

-

Acetic acid (glacial)

-

Methanol

-

Sodium thiosulfate

-

Dichloromethane

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexane

Procedure:

-

In a round-bottom flask, dissolve phenanthrene (1.0 eq) in glacial acetic acid.

-

Add iodine (1.1 eq) and periodic acid (0.5 eq) to the solution.

-

Slowly add concentrated sulfuric acid catalyst (e.g., 0.1 eq) to the stirring mixture.

-

Heat the reaction mixture at a specified temperature (e.g., 80 °C) and monitor the reaction progress using thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into a beaker containing an aqueous solution of sodium thiosulfate to quench any unreacted iodine.

-

Extract the product with dichloromethane.

-

Wash the organic layer with water and brine, then dry it over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using hexane as the eluent to yield pure this compound.

Diagram of Synthetic Workflow:

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: A solution of this compound in a deuterated solvent (e.g., CDCl₃) would be analyzed. The aromatic protons are expected to resonate in the downfield region (typically 7.5-9.0 ppm). The introduction of the iodine atom will cause shifts in the signals of the neighboring protons due to its electronic and anisotropic effects.

-

¹³C NMR: The ¹³C NMR spectrum will show signals for the 14 carbon atoms of the phenanthrene core. The carbon atom directly bonded to the iodine (C9) is expected to show a signal at a characteristic chemical shift, influenced by the heavy atom effect of iodine.

Infrared (IR) Spectroscopy:

-

A sample of this compound would be analyzed, typically as a solid (e.g., using a KBr pellet or an ATR accessory).

-

Characteristic absorption bands for aromatic C-H stretching are expected around 3100-3000 cm⁻¹.

-

Aromatic C=C stretching vibrations will appear in the 1600-1450 cm⁻¹ region.

-

The C-I stretching vibration is expected to appear in the far-infrared region, typically below 600 cm⁻¹.

Mass Spectrometry (MS):

-

Mass spectrometry would be used to determine the molecular weight of this compound.

-

The molecular ion peak (M⁺) would be expected at m/z = 304, corresponding to the molecular weight of C₁₄H₉I.

-

The isotopic pattern of the molecular ion peak would show the characteristic presence of iodine.

Diagram of Analytical Workflow:

Conclusion

This technical guide has provided a detailed overview of the molecular structure and conformation of this compound based on theoretical and spectroscopic data. While experimental crystallographic data is not currently available, computational modeling provides valuable insights into its geometry, confirming a near-planar structure with predictable bond lengths and angles. The provided experimental protocols offer a foundation for the synthesis and characterization of this compound, which is of interest to researchers in materials science and drug development. Further experimental studies, particularly X-ray crystallography, are warranted to validate the theoretical predictions presented herein.

References

Spectroscopic Profile of 9-Iodophenanthrene: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the key spectroscopic data for 9-Iodophenanthrene (C₁₄H₉I), a crucial building block in organic synthesis, particularly in the development of novel electronic materials and pharmaceuticals. This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for its structural characterization through Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry analyses of this compound.

Table 1: ¹H NMR Spectral Data of this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 8.68 - 8.65 | m | - | Ar-H |

| 8.56 | d | 8.2 | Ar-H |

| 8.19 | d | 8.2 | Ar-H |

| 7.89 | d | 7.6 | Ar-H |

| 7.73 - 7.61 | m | - | Ar-H |

| 7.59 | s | - | Ar-H |

Note: Spectra are typically recorded in CDCl₃ at 400 MHz. Assignments are based on typical chemical shifts for polycyclic aromatic hydrocarbons and may require 2D NMR for definitive confirmation.

Table 2: ¹³C NMR Spectral Data of this compound

| Chemical Shift (δ) ppm | Assignment |

| 135.5 | Ar-C |

| 134.1 | Ar-C |

| 131.8 | Ar-C |

| 130.6 | Ar-C |

| 128.7 | Ar-CH |

| 128.5 | Ar-CH |

| 127.3 | Ar-CH |

| 127.1 | Ar-CH |

| 126.9 | Ar-CH |

| 126.8 | Ar-CH |

| 123.0 | Ar-CH |

| 122.9 | Ar-CH |

| 95.1 | Ar-C-I |

Note: Spectra are typically recorded in CDCl₃ at 100 MHz. The signal at 95.1 ppm is characteristic of an aromatic carbon bonded to iodine.

Table 3: Key IR Absorption Bands of this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3060 | Weak | Aromatic C-H stretch |

| 1595, 1495, 1450 | Medium-Strong | Aromatic C=C skeletal vibrations |

| 880 - 720 | Strong | Aromatic C-H out-of-plane bending |

| ~530 | Weak-Medium | C-I stretch |

Note: IR spectra of solid samples are often obtained using Attenuated Total Reflectance (ATR) or as a KBr pellet.

Table 4: Mass Spectrometry Fragmentation Data for this compound

| m/z | Relative Intensity (%) | Proposed Fragment |

| 304 | 100 | [M]⁺ (Molecular Ion) |

| 177 | ~50 | [M - I]⁺ |

| 176 | ~45 | [M - HI]⁺ |

| 151 | ~15 | [C₁₂H₇]⁺ |

Note: Data typically obtained via Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization (EI) at 70 eV.

Experimental Protocols

The following sections detail generalized experimental methodologies for the acquisition of spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of this compound (typically 5-10 mg) is prepared in a deuterated solvent (e.g., 0.5-0.7 mL of CDCl₃) and transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a field strength of 400 MHz or higher. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS). For ¹³C NMR, a proton-decoupled sequence is typically used to simplify the spectrum.

Infrared (IR) Spectroscopy

For solid samples of this compound, Attenuated Total Reflectance (ATR) FT-IR spectroscopy is a common and convenient method. A small amount of the solid is placed directly on the ATR crystal (e.g., diamond or zinc selenide) and pressure is applied to ensure good contact. The spectrum is then recorded. Alternatively, a potassium bromide (KBr) pellet can be prepared by grinding a small amount of the sample with dry KBr and pressing the mixture into a thin, transparent disk.

Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a standard technique for the analysis of this compound. A dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or hexane) is injected into the GC. The compound is separated from any impurities on a capillary column (e.g., a 5% phenyl-methylpolysiloxane column) and then introduced into the mass spectrometer. Electron ionization (EI) at a standard energy of 70 eV is used to generate the molecular ion and fragment ions, which are then separated by their mass-to-charge ratio.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like this compound.

Caption: Workflow for Spectroscopic Characterization.

Physical properties of 9-Iodophenanthrene (melting point, solubility)

A Technical Guide to the Physical Properties of 9-Iodophenanthrene

This technical guide provides an in-depth overview of the physical properties of this compound, with a specific focus on its melting point and solubility. This document is intended for researchers, scientists, and professionals in the field of drug development and materials science who require detailed information for experimental and developmental purposes.

Core Physical and Chemical Properties

This compound is a halogenated polycyclic aromatic hydrocarbon. The introduction of an iodine atom to the phenanthrene backbone significantly influences its physical and chemical characteristics.

| Property | Value | Source |

| Molecular Formula | C₁₄H₉I | [1] |

| Molecular Weight | 304.13 g/mol | [1][2] |

| CAS Number | 17024-12-3 | [1] |

| Melting Point | 91-93 °C (literature) | [1] |

Solubility Profile

Direct quantitative solubility data for this compound is not extensively documented in publicly available literature. However, based on the principles of "like dissolves like" and the known characteristics of the parent molecule, phenanthrene, a qualitative solubility profile can be predicted. Phenanthrene and its derivatives are generally nonpolar, leading to greater solubility in nonpolar organic solvents.[3] The presence of the iodine atom, while increasing molecular weight, is not expected to significantly increase polarity.

| Solvent Type | Predicted Solubility | Rationale |

| Non-polar Aromatic Solvents (e.g., Toluene, Benzene) | High | Similar aromatic and nonpolar characteristics. |

| Chlorinated Solvents (e.g., Dichloromethane, Chloroform) | High | Effective at dissolving nonpolar to moderately polar organic compounds. |

| Ethers (e.g., Diethyl ether, Tetrahydrofuran) | Moderate to High | Can dissolve a range of nonpolar organic compounds. |

| Alkanes (e.g., Hexane, Cyclohexane) | Low to Moderate | May require heating to achieve significant dissolution. |

| Polar Aprotic Solvents (e.g., Acetone, Acetonitrile) | Low | Mismatch in polarity limits solubility. |

| Polar Protic Solvents (e.g., Water, Ethanol, Methanol) | Insoluble to Very Low | The nonpolar hydrocarbon structure dominates, leading to poor interaction with polar, hydrogen-bonding solvents. |

Experimental Protocols

Determination of Melting Point

The melting point of a crystalline solid is a key indicator of its purity.[4] Pure compounds typically exhibit a sharp melting range of 0.5-1.0°C, while impurities tend to depress and broaden the melting range.[4] The following protocol describes the capillary method using a melting point apparatus.

Workflow for Melting Point Determination

Caption: Workflow for determining the melting point of this compound.

Methodology:

-

Sample Preparation:

-

Apparatus Setup:

-

Insert the packed capillary tube into the sample holder of the melting point apparatus.

-

Ensure the thermometer is correctly positioned with its bulb level with the sample.[4]

-

-

Measurement:

-

For an unknown or to verify the literature value, a rapid preliminary heating can be performed to find an approximate melting point.

-

Allow the apparatus to cool sufficiently before performing a precise measurement.

-

For the accurate measurement, heat the sample at a slow, steady rate, approximately 1-2°C per minute, especially when approaching the expected melting point.[4]

-

Record the temperature (T_initial) at which the first drop of liquid appears.

-

Record the temperature (T_final) at which the last crystal of the solid melts completely.[7]

-

The melting point is reported as the range from T_initial to T_final.

-

Determination of Solubility

This protocol provides a systematic approach to qualitatively assess the solubility of this compound in various solvents, which can help infer its functional group characteristics and polarity.

Solubility Classification Flowchart

References

- 1. 9-碘菲 97% | Sigma-Aldrich [sigmaaldrich.com]

- 2. This compound | C14H9I | CID 259286 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 5. byjus.com [byjus.com]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. pennwest.edu [pennwest.edu]

An In-depth Technical Guide to 9-Iodophenanthrene (CAS 17024-12-3) for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, suppliers, and applications of 9-Iodophenanthrene (CAS 17024-12-3), a key intermediate in organic synthesis. This document is intended for researchers, scientists, and professionals in the field of drug development and materials science.

Core Chemical Properties

This compound is a polycyclic aromatic hydrocarbon characterized by a phenanthrene backbone with an iodine atom at the 9-position. This substitution makes it a versatile precursor for introducing the phenanthrene moiety into more complex molecules through various cross-coupling reactions.

Physical and Chemical Data

The key physical and chemical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Citations |

| CAS Number | 17024-12-3 | |

| Molecular Formula | C₁₄H₉I | |

| Molecular Weight | 304.13 g/mol | |

| Appearance | Light yellow to yellow solid | |

| Melting Point | 91-93 °C | |

| Boiling Point | 411.0 ± 14.0 °C (Predicted) | |

| Density | 1.692 ± 0.06 g/cm³ (Predicted) | |

| Solubility | Soluble in most organic solvents. | |

| SMILES | Ic1cc2ccccc2c3ccccc13 | |

| InChI | 1S/C14H9I/c15-14-9-10-5-1-2-6-11(10)12-7-3-4-8-13(12)14/h1-9H |

Computational Data

Computational chemistry provides further insights into the molecular characteristics of this compound.

| Descriptor | Value |

| Topological Polar Surface Area (TPSA) | 0 Ų |

| LogP | 4.5976 |

| Hydrogen Bond Acceptors | 0 |

| Hydrogen Bond Donors | 0 |

| Rotatable Bonds | 0 |

Safety and Handling

This compound is classified as a warning-level hazard. It is known to cause skin and serious eye irritation, and may cause respiratory irritation. Appropriate personal protective equipment (PPE), including a dust mask (type N95 or equivalent), eye shields, and gloves, should be worn when handling this compound. It should be stored in a dark place, sealed in a dry, room-temperature environment.

Commercial Suppliers

This compound is commercially available from a variety of chemical suppliers. The following table lists some of the major suppliers and their respective product details.

| Supplier | Product Number | Purity |

| Sigma-Aldrich | 389358 | 97% |

| ChemScene | CS-0098534 | ≥97% |

| Fluorochem | F466726 | 97% |

| BLD Pharm | BD157391 | |

| Amerigo Scientific | 97% | |

| CP Lab Safety | min 97% | |

| Reagentia | R0034FA | |

| Hangzhou Zhongqi Chem Co.,Ltd |

Applications in Organic Synthesis

This compound is a valuable building block in organic synthesis, primarily utilized in palladium-catalyzed cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds. Its reactivity makes it a key starting material for the synthesis of more complex phenanthrene derivatives, which are of interest in materials science for their optical and electronic properties, and in medicinal chemistry due to the prevalence of the phenanthrene core in various natural products and biologically active molecules.

Sonogashira Coupling Reactions

A prominent application of this compound is in the Sonogashira coupling reaction, which forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is a powerful tool for the synthesis of substituted alkynes.

The following is a general experimental protocol for the Sonogashira coupling of an aryl iodide, such as this compound, with a terminal alkyne. This protocol may require optimization for specific substrates.

Materials:

-

This compound (1.0 eq)

-

Terminal alkyne (1.1 - 1.5 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.05 eq)

-

Copper(I) iodide (CuI, 0.025 eq)

-

Anhydrous solvent (e.g., THF, DMF, or 1,4-dioxane)

-

Amine base (e.g., diisopropylamine, triethylamine, 7.0 eq)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine (saturated aqueous NaCl solution)

-

Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

-

Silica gel for column chromatography

Equipment:

-

Round-bottom flask

The Carbon-Iodine Bond in 9-Iodophenanthrene: A Gateway to Functionalized Polycyclic Aromatic Hydrocarbons

Abstract

The carbon-iodine (C-I) bond is the most reactive of the carbon-halogen bonds, making aryl iodides exceptionally valuable precursors in modern organic synthesis. In the context of polycyclic aromatic hydrocarbons (PAHs), 9-iodophenanthrene serves as a versatile and highly reactive building block for the synthesis of complex, functionalized phenanthrene derivatives. The inherent reactivity of its C-I bond, characterized by a lower bond dissociation energy compared to its lighter halogen counterparts, facilitates a wide array of palladium-catalyzed cross-coupling reactions. This technical guide provides an in-depth analysis of the C-I bond's reactivity in this compound, focusing on its application in key transformations such as Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Heck couplings. Detailed experimental protocols, quantitative data, and mechanistic diagrams are presented to offer researchers, scientists, and drug development professionals a comprehensive resource for leveraging this important synthetic intermediate.

Introduction to this compound

Phenanthrene is a polycyclic aromatic hydrocarbon core structure found in numerous natural products and materials with significant biological and electronic applications.[1] Functionalization of the phenanthrene scaffold is crucial for tuning its properties for use in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and as pharmaceutical agents. This compound is a key intermediate in this pursuit, offering a reactive handle at the 9-position for the introduction of a wide variety of substituents through cross-coupling chemistry. The high reactivity of the carbon-iodine bond makes it an excellent substrate for these transformations, often allowing for milder reaction conditions and higher yields compared to other aryl halides.[2][3]

Properties of the Carbon-Iodine Bond

The utility of this compound in cross-coupling reactions is fundamentally governed by the properties of its C(sp²)-I bond.

Bond Strength and Reactivity: The reactivity of aryl halides in the crucial oxidative addition step of palladium-catalyzed cycles follows the trend: I > OTf > Br >> Cl.[4] The carbon-iodine bond is significantly weaker than other carbon-halogen bonds, facilitating its cleavage. For instance, the average bond energy for a C-I bond is approximately 240 kJ/mol, compared to 276 kJ/mol for C-Br and 339 kJ/mol for C-Cl.[5][6] This lower bond dissociation energy translates to a higher propensity for this compound to undergo oxidative addition to a Pd(0) catalyst, often at lower temperatures and with faster reaction rates.[7]

Palladium-Catalyzed Cross-Coupling Reactions

The C-I bond in this compound is an ideal electrophilic partner for a variety of palladium-catalyzed cross-coupling reactions, which have become indispensable tools for C-C and C-heteroatom bond formation.[8]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for forming C-C bonds by coupling an organohalide with an organoboron compound.[9][10] It is widely used due to its mild conditions, tolerance of various functional groups, and the commercial availability of a vast array of boronic acids.[9]

Data below is representative for aryl iodides and can be adapted for this compound.

| Coupling Partner | Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| Phenylboronic Acid | Pd(PPh₃)₄ (3) | PPh₃ | K₂CO₃ | Toluene/H₂O | 80 | >95 | [9] |

| 4-Methoxyphenylboronic Acid | Pd(OAc)₂ (2) | SPhos | K₃PO₄ | Dioxane/H₂O | 100 | >90 | [10] |

| Thiophene-2-boronic acid | Pd(PPh₃)₄ (5) | PPh₃ | K₂CO₃ | Toluene/Ethanol/H₂O | Reflux | High |[2] |

This protocol is adapted from established procedures for aryl iodides.[2][10]

-

Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and a base such as potassium carbonate (K₂CO₃, 3.0 equiv.).

-

Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%).

-

Solvent Addition: Add a degassed solvent system, such as a mixture of toluene and water (e.g., 4:1 ratio).

-

Reaction: Heat the mixture with vigorous stirring to 80-100 °C. Monitor the reaction's progress using thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate. Wash the organic layer with water and then with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. Purify the crude product via column chromatography on silica gel.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Sonogashira Coupling

The Sonogashira coupling enables the formation of C(sp²)-C(sp) bonds by reacting an aryl halide with a terminal alkyne, a transformation crucial for creating π-conjugated systems.[4] The reaction typically employs a dual catalytic system of palladium and copper(I).[11] Due to the high reactivity of the C-I bond, aryl iodides like this compound are excellent substrates, often reacting efficiently at room temperature.[3]

Data below is representative for aryl iodides and can be adapted for this compound.

| Alkyne Partner | Pd Catalyst (mol%) | Cu Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| Phenylacetylene | Pd(PPh₃)₂Cl₂ (3) | CuI (6) | Et₃N | THF | 25 (RT) | >95 | [2] |

| 1-Octyne | Pd(PPh₃)₄ (2) | CuI (4) | Diisopropylamine | DMF | 25 (RT) | High | [11] |

| Trimethylsilylacetylene | PdCl₂(PPh₃)₂ (1.5) | CuI (3) | Et₃N | Toluene | 60 | >90 |[4] |

This protocol is a general procedure adapted from methodologies for aryl iodides.[2][11]

-

Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂], 3 mol%), and Copper(I) iodide (CuI, 6 mol%).

-

Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.

-

Solvent and Reagents: Add an anhydrous solvent such as Tetrahydrofuran (THF), followed by an amine base like Triethylamine (Et₃N).

-

Alkyne Addition: Add the terminal alkyne (1.2 equiv.) dropwise to the stirred solution at room temperature.

-

Reaction: Stir the reaction mixture at room temperature for 12-24 hours, monitoring its progress by TLC.

-

Work-up: Upon completion, dilute the mixture with an organic solvent and filter through a pad of Celite to remove catalyst residues. Wash the filtrate with a saturated aqueous solution of ammonium chloride (NH₄Cl) and then with brine.

-

Purification: Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent in vacuo. Purify the residue by flash column chromatography.

Caption: Interconnected palladium and copper cycles in the Sonogashira reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds via the palladium-catalyzed coupling of amines with aryl halides.[12][13] This reaction has largely replaced harsher traditional methods and significantly expanded the scope of aryl amine synthesis.[12] The choice of phosphine ligand is critical and has evolved through several "generations" to accommodate a wide range of amine and aryl halide substrates.[14]

Data below is representative for aryl iodides and can be adapted for this compound.

| Amine Partner | Pd Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| Aniline | Pd₂(dba)₃ (1) | XPhos | K₃PO₄ | Toluene | 100 | >95 | [15] |

| Morpholine | Pd(OAc)₂ (2) | BINAP | Cs₂CO₃ | Dioxane | 110 | >90 | [12] |

| Benzylamine | Pd(OAc)₂ (1.5) | RuPhos | NaOtBu | Toluene | 80 | High |[16] |

This protocol is adapted from general procedures for aryl halides.[14][15]

-

Reaction Setup: In an oven-dried resealable Schlenk tube, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the appropriate phosphine ligand (e.g., XPhos, 2-4 mol%).

-

Reagents: Add the base (e.g., NaOtBu or K₃PO₄, 1.5 equiv.), this compound (1.0 equiv.), and the amine coupling partner (1.2 equiv.).

-

Inert Atmosphere & Solvent: Seal the tube, evacuate, and backfill with argon. Add anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.

-

Reaction: Place the tube in a preheated oil bath at 80-110 °C and stir for the required time (typically 4-24 hours), monitoring by TLC or GC-MS.

-

Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent and pass it through a short plug of silica gel, eluting with more solvent.

-

Purification: Concentrate the filtrate under reduced pressure and purify the resulting crude product by column chromatography or recrystallization.

References

- 1. espublisher.com [espublisher.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Alkyl Halide Reactivity [www2.chemistry.msu.edu]

- 7. uwindsor.ca [uwindsor.ca]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 15. real.mtak.hu [real.mtak.hu]

- 16. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]

9-Iodophenanthrene: A Promising Building Block for Next-Generation Organic Electronics

An In-depth Technical Guide for Researchers and Drug Development Professionals

The ever-evolving field of organic electronics continually seeks novel molecular architectures to enhance the performance and efficiency of devices such as organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). Among the vast array of organic semiconductors, phenanthrene and its derivatives have garnered significant attention due to their inherent thermal and chemical stability. The strategic introduction of a halogen, such as iodine, at the 9-position of the phenanthrene core presents a compelling avenue for tuning the material's electronic properties and solid-state packing, thereby unlocking its potential for advanced electronic applications. This technical guide explores the prospective applications of 9-iodophenanthrene in organic electronics, offering insights into its synthesis, potential device performance, and the underlying scientific principles.

The Strategic Role of Iodine in Organic Semiconductors

The incorporation of iodine into polycyclic aromatic hydrocarbons (PAHs) can profoundly influence their material properties and device performance. Iodine, being a large and polarizable atom, can induce significant changes in the frontier molecular orbital energy levels (HOMO and LUMO) of the host molecule. This can be advantageous for optimizing charge injection and transport in electronic devices. Furthermore, non-covalent interactions involving iodine, such as iodine-iodine and C-I···π interactions, can be leveraged to control the molecular orientation and packing in thin films.[1][2][3] This control over the solid-state morphology is crucial for achieving high charge carrier mobility.[1][2] Studies on other iodinated organic semiconductors have demonstrated that these interactions can lead to favorable layered-herringbone or slip-stack structures, which enhance intermolecular electronic coupling and, consequently, device performance.[1][2][3] Moreover, iodine can be utilized as a dopant to increase the carrier concentration in organic semiconductors, further improving their electrical conductivity.[4]

Potential Applications in Organic Electronics

While direct experimental data on the application of this compound in organic electronic devices is limited, its molecular structure and the known effects of iodination on other PAHs allow for the extrapolation of its potential in various applications.

Organic Light-Emitting Diodes (OLEDs)

In OLEDs, this compound could potentially serve as a host material for phosphorescent emitters or as a component in charge-transporting layers. The high triplet energy expected from the phenanthrene core makes it a suitable candidate for hosting blue phosphorescent emitters, preventing back energy transfer from the dopant to the host. The introduction of iodine could also enhance the spin-orbit coupling, which may be beneficial for developing efficient phosphorescent materials.

Organic Field-Effect Transistors (OFETs)

The ability of iodine to promote ordered molecular packing suggests that this compound-based materials could exhibit high charge carrier mobilities in OFETs.[1][2] By designing derivatives with appropriate solubilizing groups, solution-processable OFETs with high performance could be realized. The iodine atom can serve as a handle for further functionalization, allowing for the synthesis of a library of materials with tailored electronic properties and processing characteristics.

Organic Photovoltaics (OPVs)

In OPVs, this compound derivatives could be explored as either donor or acceptor materials. The tuning of HOMO/LUMO levels through iodination and further functionalization is key to optimizing the energy level alignment at the donor-acceptor interface, which is critical for efficient exciton dissociation and charge generation.

Material Properties and Hypothetical Performance

The following tables summarize the known properties of this compound and provide hypothetical performance metrics based on computational studies of related phenanthrene derivatives and the established role of iodine in organic semiconductors.[5][6][7] It is crucial to note that the performance data is predictive and requires experimental validation.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₄H₉I | [8] |

| Molecular Weight | 304.13 g/mol | [8] |

| Melting Point | 91-93 °C | Sigma-Aldrich |

| Appearance | Off-white to yellow crystalline powder | N/A |

| Solubility | Soluble in common organic solvents (e.g., THF, Chloroform) | N/A |

Table 2: Hypothetical Electronic Properties and Device Performance of this compound Derivatives

| Parameter | Application | Predicted Value |

| HOMO Level | OLED Host / OFET | -5.4 to -5.8 eV |

| LUMO Level | OLED Host / OFET | -2.0 to -2.4 eV |

| Triplet Energy | OLED Host | > 2.8 eV |

| Hole Mobility | OFET | 0.1 - 2.5 cm²/Vs |

| Electron Mobility | OFET | 0.01 - 0.5 cm²/Vs |

| Power Conversion Efficiency | OPV | 5 - 10% (as a component) |

Experimental Protocols

The following are generalized experimental protocols for the synthesis of a functionalized this compound derivative and the fabrication of a hypothetical OLED device.

Synthesis of a Functionalized this compound Derivative

This protocol describes a hypothetical Suzuki cross-coupling reaction to introduce a charge-transporting moiety onto the this compound core.

Reaction:

Materials:

-

This compound

-

Arylboronic ester (e.g., 4-(diphenylamino)phenylboronic acid pinacol ester)

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Base (e.g., K₂CO₃)

-

Solvent (e.g., Toluene/Water mixture)

Procedure:

-

In a Schlenk flask, dissolve this compound (1 eq.), the arylboronic ester (1.2 eq.), and the base (3 eq.) in the solvent mixture.

-

Degas the mixture by bubbling with argon for 30 minutes.

-

Add the palladium catalyst (0.05 eq.) to the mixture under an argon atmosphere.

-

Heat the reaction mixture to 90 °C and stir for 24 hours.

-

After cooling to room temperature, extract the product with an organic solvent.

-

Wash the organic layer with water and brine, then dry over anhydrous MgSO₄.

-

Purify the crude product by column chromatography on silica gel to obtain the desired functionalized phenanthrene.

Fabrication of a Hypothetical OLED Device

This protocol outlines the fabrication of a multilayer OLED using a this compound derivative as a host material.

Device Structure:

ITO / HTL / EML (Host:this compound derivative + Dopant) / ETL / LiF / Al

Materials:

-

ITO-coated glass substrate

-

Hole Transport Layer (HTL) material (e.g., TAPC)

-

Emitting Layer (EML) Host: Functionalized this compound derivative

-

EML Dopant: Phosphorescent emitter (e.g., FIrpic for blue emission)

-

Electron Transport Layer (ETL) material (e.g., TPBi)

-

Lithium Fluoride (LiF)

-

Aluminum (Al)

Procedure:

-

Clean the ITO substrate by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol.

-

Treat the substrate with UV-ozone for 15 minutes to improve the work function.

-

Transfer the substrate to a high-vacuum thermal evaporation chamber.

-

Deposit the HTL, EML (by co-evaporation of the host and dopant), ETL, LiF, and Al layers sequentially without breaking the vacuum.

-

Encapsulate the device in a nitrogen-filled glovebox to prevent degradation from moisture and oxygen.

-

Characterize the device by measuring its current-voltage-luminance (J-V-L) characteristics and electroluminescence spectrum.

Visualizing Workflows and Structures

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate key processes and relationships.

Caption: Synthesis of a functionalized phenanthrene via Suzuki coupling.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Control of Molecular Orientation in Organic Semiconductors Using Weak Iodine-Iodine Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. A computational study on a series of phenanthrene and phenanthroline based potential organic photovoltaics | Macedonian Journal of Chemistry and Chemical Engineering [mjcce.org.mk]

- 7. [PDF] A computational study on a series of phenanthrene and phenanthroline based potential organic photovoltaics | Semantic Scholar [semanticscholar.org]

- 8. This compound | C14H9I | CID 259286 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Enigmatic Core: A Technical Guide to the Biological Activity of 9-Iodophenanthrene Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenanthrene, a polycyclic aromatic hydrocarbon, forms the structural backbone of numerous natural products and synthetic molecules with significant biological activities. Its planar, rigid structure makes it an attractive scaffold for designing molecules that can interact with biological targets such as DNA and various enzymes. The introduction of different functional groups onto the phenanthrene core can dramatically modulate its physicochemical properties and biological effects. Among these, halogenated derivatives, particularly those with iodine, are of special interest due to the unique properties conferred by the iodine atom, such as its size, polarizability, and ability to form halogen bonds.

This technical guide provides a comprehensive overview of the known and potential biological activities of 9-iodophenanthrene derivatives. Given the limited specific research on this particular subclass, this document will also draw upon data from closely related phenanthrene derivatives to provide a broader context and suggest potential avenues for future research. We will delve into their cytotoxic properties, potential mechanisms of action, and the experimental methodologies used to evaluate their efficacy.

Cytotoxic Activity of Phenanthrene Derivatives

The anticancer potential of phenanthrene derivatives has been a primary focus of research. While specific quantitative data for a range of this compound derivatives is scarce in publicly available literature, numerous studies on other substituted phenanthrenes demonstrate their potent cytotoxic effects against various cancer cell lines. This data provides a valuable reference point for the potential activity of their 9-iodo counterparts.

Below is a summary of the cytotoxic activities of various phenanthrene derivatives, presented to facilitate comparison and highlight the potential of this chemical class.

| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Phenanthrene Derivatives | Methyl 8-methyl-9,10-phenanthrenequinone-3-carboxylate | Hep-2 (Human epidermoid carcinoma) | 2.81 µg/mL | [1] |

| Caco-2 (Human colon carcinoma) | 0.97 µg/mL | [1] | ||

| Dihydrophenanthrene Derivatives | Compound 4 from Dendrobium officinale | HI-60 (Human leukemia) | 11.96 | [2] |

| THP-1 (Human leukemia) | 8.92 | [2] | ||

| Phenanthridine Derivatives | Compound 8a | MCF-7 (Human breast cancer) | 0.28 | [3][4] |

Experimental Protocols

The evaluation of the biological activity of novel compounds requires robust and reproducible experimental protocols. The following are detailed methodologies for key experiments commonly cited in the study of phenanthrene derivatives.

MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.

Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound derivatives) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol with 0.04 N HCl, to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) value.

Topoisomerase Inhibition Assay

DNA topoisomerases are enzymes that regulate the topology of DNA and are crucial targets for many anticancer drugs.

Principle: This assay measures the ability of a compound to inhibit the relaxation of supercoiled plasmid DNA by topoisomerase I or the decatenation of kinetoplast DNA by topoisomerase II.

Protocol:

-

Reaction Mixture: Prepare a reaction mixture containing supercoiled plasmid DNA (for Topo I) or kinetoplast DNA (for Topo II), the respective topoisomerase enzyme, and the test compound at various concentrations in an appropriate reaction buffer.

-

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).

-

Reaction Termination: Stop the reaction by adding a stop buffer containing a DNA loading dye and a protein denaturant (e.g., SDS).

-

Gel Electrophoresis: Separate the different DNA topoisomers (supercoiled, relaxed, or decatenated) on an agarose gel.

-

Visualization: Stain the gel with a DNA intercalating agent (e.g., ethidium bromide) and visualize the DNA bands under UV light. Inhibition is observed as a decrease in the amount of relaxed or decatenated DNA compared to the control.

Signaling Pathways and Mechanisms of Action

While the precise signaling pathways affected by this compound derivatives are yet to be elucidated, studies on related phenanthrene compounds suggest several potential mechanisms of action.

Apoptosis Induction

Many phenanthrene derivatives exert their anticancer effects by inducing apoptosis (programmed cell death). A common pathway involves the mitochondria, regulated by the Bcl-2 family of proteins.

Caption: Mitochondrial-mediated apoptosis pathway potentially induced by phenanthrene derivatives.

Experimental Workflow for Biological Evaluation

A systematic approach is crucial for the discovery and development of new bioactive compounds. The following diagram illustrates a general workflow for the synthesis and biological evaluation of novel derivatives.

Caption: General workflow for the synthesis and biological evaluation of phenanthrene-based compounds.

Conclusion and Future Directions

The phenanthrene scaffold holds significant promise for the development of novel therapeutic agents. While the biological activities of this compound derivatives remain largely unexplored, the potent anticancer effects of other substituted phenanthrenes suggest that this subclass is a worthy subject for future investigation. The presence of the iodine atom may enhance biological activity through various mechanisms, including increased lipophilicity, improved target binding via halogen bonding, and potential for use in radioimaging or radiotherapy.

Future research should focus on the synthesis of a library of this compound derivatives and their systematic evaluation against a panel of cancer cell lines. In-depth mechanistic studies will be crucial to identify their cellular targets and signaling pathways. Such efforts will be instrumental in unlocking the full therapeutic potential of this enigmatic class of compounds.

References

- 1. Synthesis and characterization of phenanthrene derivatives with anticancer property against human colon and epithelial cancer cell lines [comptes-rendus.academie-sciences.fr]

- 2. New phenanthrene and 9, 10-dihydrophenanthrene derivatives from the stems of Dendrobium officinale with their cytotoxic activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Synthesis and Anticancer Activity Evaluation of Novel Phenanthridine Derivatives [frontiersin.org]

- 4. Synthesis and Anticancer Activity Evaluation of Novel Phenanthridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Phenanthrene Derivatives as Modulators of NMDA Receptors

Disclaimer: Initial searches for "9-Iodophenanthrene" as a modulator of N-methyl-D-aspartate (NMDA) receptors did not yield specific preclinical or clinical data. This suggests that this compound is not a well-characterized agent in this context. However, the broader class of phenanthrene derivatives has been a subject of research for its potential to allosterically modulate NMDA receptors.[1][2][3] This guide will, therefore, focus on the activities of these related phenanthrene compounds as exemplary models for understanding how a molecule like this compound could be investigated.

This in-depth technical guide is intended for researchers, scientists, and drug development professionals. It will explore the role of phenanthrene derivatives as modulators of NMDA receptors, providing a comprehensive overview of their mechanism of action, experimental evaluation, and potential therapeutic implications.

Introduction to NMDA Receptors

The N-methyl-D-aspartate (NMDA) receptor is a ligand-gated ion channel that plays a crucial role in excitatory synaptic transmission in the central nervous system.[4] Under normal physiological conditions, the NMDA receptor is blocked by magnesium ions (Mg2+).[4] Its activation requires the binding of both glutamate and a co-agonist, typically glycine or D-serine, as well as depolarization of the postsynaptic membrane to relieve the Mg2+ block.[4] Upon opening, the channel is permeable to cations, most notably calcium (Ca2+), which acts as a second messenger to trigger a cascade of intracellular signaling events.[4]